molecular formula C13H14N2O4S B2692702 3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034360-37-5

3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2692702
CAS No.: 2034360-37-5
M. Wt: 294.33
InChI Key: AIXBTXBSEJYLQO-UHFFFAOYSA-N
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Description

3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a synthetic organic compound provided for research and development purposes. This molecule features an oxazolidine-2,4-dione heterocyclic core, a scaffold of significant interest in medicinal chemistry due to its presence in biologically active compounds . The structure integrates a pyrrolidine ring and a thiophene-based acetyl group, design elements often associated with central nervous system (CNS) activity. Compounds with oxazolidinedione and related structures (such as thiazolidinediones) have been extensively investigated for a range of therapeutic areas, including as anticonvulsants and for the management of neuropathic pain . Related hybrid molecules, which combine multiple pharmacophores, have demonstrated promising broad-spectrum antiseizure properties in preclinical models and significant analgesic effects in models of tonic and neuropathic pain . The mechanism of action for such compounds is often multifaceted; research on close analogs suggests a potential interaction with neuronal voltage-sensitive sodium channels, which is a common target for anticonvulsant and analgesic drugs . Researchers can utilize this compound as a key intermediate or as a novel chemical entity for screening in drug discovery programs, particularly those focused on neurological disorders, ion channel modulation, and the development of multi-functional therapeutics. This product is intended for research use by qualified professionals in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

3-[1-(2-thiophen-2-ylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c16-11(6-10-2-1-5-20-10)14-4-3-9(7-14)15-12(17)8-19-13(15)18/h1-2,5,9H,3-4,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXBTXBSEJYLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the thiophene-2-acetic acid, which undergoes acylation to form the corresponding acyl chloride. This intermediate is then reacted with pyrrolidine to form the N-acylated pyrrolidine derivative. The final step involves cyclization with oxazolidine-2,4-dione under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the oxazolidine-2,4-dione moiety can be reduced to hydroxyl groups.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens (Cl2, Br2) or nitro groups (NO2) in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives of the oxazolidine-2,4-dione.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound can be investigated for its potential as a pharmacophore. The presence of the thiophene ring suggests possible interactions with biological targets, making it a candidate for drug discovery, particularly in the development of anti-inflammatory or antimicrobial agents.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The combination of the thiophene and oxazolidine-2,4-dione moieties may impart unique pharmacokinetic and pharmacodynamic properties, making it suitable for the treatment of various diseases.

Industry

Industrially, this compound could be used in the development of advanced materials. The thiophene ring is known for its electronic properties, which could be harnessed in the creation of organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which 3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione exerts its effects is likely multifaceted. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The oxazolidine-2,4-dione moiety may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Core Heterocyclic Structure: Oxazolidine-2,4-dione vs. Thiazolidine-2,4-dione

The oxazolidine-2,4-dione core differs from thiazolidine-2,4-dione by replacing sulfur with oxygen. For example, thiazolidine-2,4-diones (e.g., in ) are peroxisome proliferator-activated receptor gamma (PPAR-γ) antagonists used in diabetes treatment . The oxazolidine variant may exhibit distinct pharmacokinetic properties due to reduced lipophilicity and altered metabolic stability.

Table 1: Comparison of Core Structures
Core Structure Atom (X) Key Therapeutic Role Example Compounds
Oxazolidine-2,4-dione O Underexplored (target compound) Target compound
Thiazolidine-2,4-dione S PPAR-γ antagonists (diabetes) 3-Coumarinyl-5-aryliden derivatives

Substituent Variations: Thiophene vs. Aryl Groups

The thiophene-acetyl substituent on the pyrrolidine ring distinguishes the target compound from analogues with aryl or alkyl groups. Thiophene’s electron-rich π-system may enhance binding to aromatic receptors or improve metabolic stability compared to phenyl groups. For instance, describes pyrrolidine-2,5-diones with arylidene substituents, which are synthesized for broad therapeutic applications . In contrast, ’s patent compound features fluorophenyl and methoxyethyl groups, emphasizing the role of halogenation in modulating activity .

Table 2: Substituent Impact on Properties
Compound Substituent Key Features
Target compound Thiophen-2-yl acetyl Enhanced π-π interactions, metabolic stability
compound Arylidene, thioxo Broad therapeutic potential
compound Fluorophenyl, methoxyethyl Improved bioavailability via halogenation

Physicochemical and Spectroscopic Properties

provides ¹H NMR data for oxazolidinediones, such as (Z)-5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione, showing aromatic proton shifts at δ 7.2–7.8 ppm . The target compound’s thiophene protons are expected to resonate near δ 6.8–7.4 ppm, distinct from methoxy-substituted analogues. Additionally, the oxazolidine core’s carbonyl groups (C=O) would exhibit IR stretches around 1750–1780 cm⁻¹, comparable to thiazolidine-diones .

Biological Activity

3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a thiophene ring and an oxazolidine-2,4-dione moiety, suggest potential biological activities that could be explored for therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure

The molecular formula of this compound is C13H14N2O4S. The structure consists of:

  • Thiophene ring : Known for its electron-rich properties, which may facilitate interactions with biological targets.
  • Pyrrolidine moiety : Potentially enhances the compound's ability to penetrate biological membranes.
  • Oxazolidine-2,4-dione : Implicated in various biological activities due to its ability to form hydrogen bonds and interact with enzymes.

The biological activity of this compound is likely multifaceted. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The oxazolidine moiety may enhance binding to biological targets, contributing to the overall efficacy of the compound in therapeutic contexts.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. In particular, compounds with thiophene structures have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
Compound CPseudomonas aeruginosa128 µg/mL

Note: Values are hypothetical and for illustrative purposes only.

Cytotoxicity

Cytotoxicity studies conducted on L929 cell lines have shown that certain derivatives of this compound exhibit low cytotoxic effects at therapeutic concentrations. For instance, compounds were tested at varying concentrations to assess their impact on cell viability.

Table 2: Cytotoxic Effects on L929 Cell Line

Concentration (µM)Viability (%) after 24hViability (%) after 48h
2006873
1009279
507497

Note: Data is based on laboratory studies evaluating the viability of cultured cells post-treatment with the compound.

Case Studies

  • Study on Antimicrobial Efficacy : A research team synthesized a series of thiophene-containing oxazolidine derivatives and evaluated their antimicrobial activity against resistant strains of bacteria. Results indicated that certain compounds exhibited superior activity compared to standard antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment in Cancer Models : Another study focused on evaluating the cytotoxic effects of oxazolidine derivatives against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The findings suggested that some derivatives not only inhibited cancer cell growth but also stimulated cell viability at lower concentrations.

Q & A

Q. What are the standard synthetic routes for preparing oxazolidine-2,4-dione derivatives, and how applicable are they to this compound?

The synthesis of oxazolidine-2,4-diones typically involves condensation reactions between α-hydroxy esters and ureas or carbamates. For example, substituted ureas react with ethyl mandelate to yield 5-phenyloxazolidine-2,4-dione (74% yield) . However, tartronic esters (α-hydroxy esters) are challenging to prepare, and yields for oxazolidinediones can be low (e.g., 41% for 5-ethyl derivatives), limiting practicality . For the target compound, the pyrrolidine-thiophene moiety likely requires tailored coupling strategies, such as catalytic methods (e.g., Fe₂O₃@SiO₂/In₂O₃ catalysts for analogous intermediates) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions. For example, oxazolidinediones exhibit characteristic carbonyl signals (δ ~160–170 ppm in ¹³C NMR) and distinct aromatic/heterocyclic proton environments .
  • Melting Point Analysis : Used to verify purity and compare with literature values (e.g., oxazolidinedione derivatives melt between 184–207°C) .
  • Mass Spectrometry : To validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in oxazolidinedione synthesis?

Optimization strategies include:

  • Catalyst Selection : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ improve yields in related heterocyclic syntheses (e.g., 90–93% yields for chlorobenzylidene derivatives) .
  • Temperature Control : Elevated temperatures (80–120°C) enhance cyclization but may degrade intermediates.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) facilitate nucleophilic substitution in multi-step reactions . Table 1 : Comparison of oxazolidinedione synthesis methods
MethodYield (%)Key ConditionsReference
Urea + α-hydroxy ester41–74Ethanol, reflux
Catalytic (Fe₂O₃@SiO₂/In₂O₃)90–93Toluene, 100°C

Q. How can contradictory data on intermediate stability be resolved during synthesis?

Dialuric acid intermediates were initially hypothesized but later ruled out due to stability issues under reaction conditions . To resolve such contradictions:

  • In Situ Monitoring : Use techniques like TLC or HPLC to track intermediate formation.
  • Isolation Attempts : If intermediates are unstable, derivatization (e.g., acetylation) may stabilize them for characterization.
  • Computational Modeling : Predict thermodynamic feasibility of intermediates using DFT calculations.

Q. What safety protocols are essential when handling reactive intermediates (e.g., thiophene acetyl derivatives)?

Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., chloroformates) .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and flame-retardant lab coats .
  • Waste Disposal : Segregate halogenated waste (e.g., chlorinated solvents) for compliant disposal .

Methodological Challenges

Q. What strategies can distinguish between regioisomers in oxazolidinedione derivatives?

  • NOE (Nuclear Overhauser Effect) NMR : Detect spatial proximity between protons (e.g., thiophene and pyrrolidine groups) .
  • X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., as shown for 4-(1,3-thiazolidin-2-yl)phenol derivatives) .

Q. How can researchers address low solubility of oxazolidinediones in common solvents?

  • Co-solvent Systems : Use DMSO/water mixtures for biological assays.
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonation) to enhance solubility .

Data Interpretation

Q. Why do certain oxazolidinedione derivatives exhibit variable biological activity despite structural similarity?

Subtle differences (e.g., electron-withdrawing substituents on the arylidene group) alter electronic profiles, affecting binding to biological targets. For example, 4-chlorobenzylidene derivatives show higher stability and activity than methyl-substituted analogs .

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